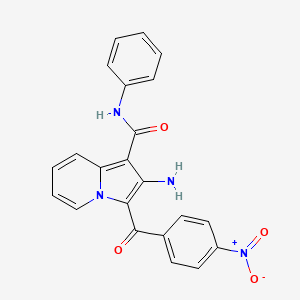

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound that features a nitrobenzoyl group, an indolizine ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under basic conditions. The nitrobenzoyl group can be introduced through nitration reactions, while the carboxamide group is typically formed via amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Analyse Chemischer Reaktionen

Key Reaction Types

The compound exhibits diverse reactivity due to its functional groups (nitro, amino, carboxamide, and indolizine core). Below are the primary reaction pathways supported by experimental and mechanistic studies:

Reduction Reactions

-

Nitro group reduction : The nitro substituent undergoes reduction to form an amino group under catalytic hydrogenation or using reagents like sodium borohydride.

-

Mechanism : This involves electron transfer to the nitro group, leading to gradual reduction (NO₂ → NH₂).

Hydrolysis

-

Carboxamide cleavage : The carboxamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives.

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) environments facilitate cleavage.

Nucleophilic Substitution

-

Amino group reactivity : The primary amino group acts as a nucleophile, engaging in substitution reactions with electrophiles (e.g., alkylating agents).

-

Applications : Potential for derivatization to modify biological activity.

Photooxygenation

-

Singlet oxygen reactivity : Indolizine derivatives, including this compound, react with singlet oxygen (¹O₂) under UV light or sensitizers (e.g., rose bengal, methylene blue) .

-

Solvent-dependent pathways :

Photooxygenation Pathways

| Condition | Intermediate | Product Type |

|---|---|---|

| Methanol (CH₃OH) | Peroxidic zwitterion | Pyrrole derivatives |

| Acetonitrile (MeCN) | Dioxetane | Oxiranes, aldehydes |

Mechanistic Insight :

-

In methanol, the peroxidic zwitterion undergoes cleavage at the C3-N bond, yielding (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters .

-

In acetonitrile, homolytic cleavage of the dioxetane O-O bond produces oxiranes (e.g., 3-(2-pyridinyl)-3-benzoyl-2-phenylethanedione) .

Reduction of Nitro Group

Steps :

-

Electron transfer : Reduction agent (e.g., H₂/Pd) donates electrons to the nitro group.

-

Protonation : Intermediate nitroso (NO) and hydroxylamine (NHOH) stages form.

-

Final reduction : Complete conversion to amino (NH₂).

Antifungal Activity

-

Indolizine derivatives, including analogs of this compound, have shown potential as antifungal agents .

-

Mechanism : Likely involves disruption of fungal cellular processes via interaction with enzymes or membranes .

Structural Influences on Reactivity

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways .

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating that this compound may possess similar properties .

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound allows for potential applications in drug development:

| Application Area | Description |

|---|---|

| Anticancer Agents | Development of novel anticancer drugs targeting specific pathways in cancer cells. |

| Antimicrobial Agents | Exploration as a treatment for bacterial infections or as a lead compound for antibiotic development. |

| Drug Design | Use in designing new pharmaceuticals with enhanced efficacy and reduced side effects. |

Agricultural Applications

Beyond medicinal uses, this compound may also find applications in agriculture:

- Pesticide Development : Its chemical properties could be harnessed to create new pesticides or herbicides with improved effectiveness against pests while minimizing environmental impact .

Case Studies

Several studies have explored the applications of related compounds, providing insights into the potential of this compound:

- Anticancer Activity Study : A study evaluated the effects of structurally similar compounds on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .

- Antimicrobial Efficacy Assessment : Research on related nitro-substituted compounds indicated promising results against drug-resistant bacterial strains, suggesting a pathway for developing new treatments .

Wirkmechanismus

The mechanism of action of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require further study to elucidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]-1-indolizinecarboxamide: This compound features a trifluoromethyl group instead of a phenyl group, which could alter its chemical properties and reactivity.

4-nitrobenzoyl derivatives: Other compounds with a 4-nitrobenzoyl group may have similar reactivity but different biological activity depending on the rest of the molecule.

Uniqueness

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is unique due to its specific combination of functional groups and the indolizine core. This combination can result in distinct chemical and biological properties that are not observed in other similar compounds .

Biologische Aktivität

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an indolizine core, an amino group, a nitro-substituted benzoyl moiety, and a phenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C_{19}H_{16}N_{4}O_{3}

- Molecular Weight : 373.39 g/mol

The unique combination of functional groups in this compound may confer distinct biological activities not found in other similar compounds. The nitro substitution enhances its electronic properties, potentially increasing its reactivity and interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Step 1 : Formation of the indolizine core.

- Step 2 : Introduction of the nitro-substituted benzoyl moiety.

- Step 3 : Functionalization with the phenyl and carboxamide groups.

Careful control of reaction conditions is crucial to achieve high yields and purity of the final product.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

In studies involving animal models, compounds structurally related to this indolizine derivative have shown promising anticancer properties. For instance, derivatives have been tested against mammary carcinoma models, resulting in significant tumor regression rates .

Antifungal Properties

The compound has also been noted for its antifungal effects. It is part of a class of indolizine derivatives that have been effective against various fungal strains. The mechanism involves disrupting fungal cell membranes or inhibiting specific metabolic pathways .

Larvicidal Activity

Recent studies have demonstrated that derivatives of this compound exhibit larvicidal activity against mosquito larvae, suggesting potential applications in vector control for diseases such as malaria .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or fungal metabolism.

- Cell Membrane Disruption : In antifungal applications, it may disrupt the integrity of fungal cell membranes.

Case Studies

- Anticancer Efficacy : In a study involving DMBA-induced mammary carcinoma in rats, treatment with related indolizine compounds led to complete tumor regression in approximately 80% of subjects .

- Antifungal Activity Assessment : A series of tests demonstrated that indolizine derivatives showed effective inhibition against Candida species, showcasing their potential as antifungal agents .

Comparative Analysis

To provide a clearer understanding of the biological activity related to structural variations within indolizine derivatives, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C_{19}H_{16}N_{4}O_{3} | Nitro group enhances reactivity |

| 2-Amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide | C_{19}H_{16}N_{4}O_{2}F | Fluorine substitution alters electronic properties |

| 2-Amino-N-(2-methoxyphenyl)-indolizine | C_{17}H_{18}N_{2}O | Lacks carboxamide functionality |

Future Directions

While preliminary findings on the biological activity of this compound are promising, further research is warranted to fully elucidate its properties and therapeutic potentials. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploration of combination therapies to enhance efficacy against resistant strains.

Eigenschaften

IUPAC Name |

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-6-2-1-3-7-15)17-8-4-5-13-25(17)20(19)21(27)14-9-11-16(12-10-14)26(29)30/h1-13H,23H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUJUHDUFZCDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.